molecular formula C7H9BrN2 B13450892 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole

3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole

Cat. No.: B13450892
M. Wt: 201.06 g/mol
InChI Key: LAKJKXHBJKIKNC-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is a halogenated heterocyclic compound with the molecular formula C4H5BrN2. It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the bromination of 1-methylpyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is unique due to its specific substitution pattern and the presence of the cyclopenta ring fused to the pyrazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

3-bromo-1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole

InChI

InChI=1S/C7H9BrN2/c1-10-6-4-2-3-5(6)7(8)9-10/h2-4H2,1H3

InChI Key

LAKJKXHBJKIKNC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCC2)C(=N1)Br

Origin of Product

United States

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